molecular formula C26H26N4O2 B2460866 11-[2-(3,4-Dimethoxyphenyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile CAS No. 683796-03-4

11-[2-(3,4-Dimethoxyphenyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

Cat. No. B2460866
CAS RN: 683796-03-4
M. Wt: 426.52
InChI Key: KZLXERTWWCGZGA-UHFFFAOYSA-N
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Description

11-[2-(3,4-Dimethoxyphenyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C26H26N4O2 and its molecular weight is 426.52. The purity is usually 95%.
BenchChem offers high-quality 11-[2-(3,4-Dimethoxyphenyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-[2-(3,4-Dimethoxyphenyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations and Heterocyclic Compound Synthesis

Studies have explored the reactivity of structurally related carbonitriles and isoquinolines under nucleophilic conditions, leading to the formation of various heterocyclic systems. These findings highlight the versatility of carbonitrile-based compounds in synthesizing new heterocyclic compounds, which could have implications in medicinal chemistry and material science. For instance, reactions with malononitrile dimer and various nucleophiles have resulted in unexpected products, showcasing the potential for discovering novel compounds through chemical transformations (Ibrahim & El-Gohary, 2016).

Synthesis of Tetra- and Penta-Heterocyclic Compounds

Research into the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties indicates the compound's utility in developing complex molecules. These molecules are synthesized through reactions such as Michael addition, leading to derivatives with potential pharmacological activities (Abdallah, Hassaneen, & Abdelhadi, 2009).

Cytotoxicity Studies

Compounds with the benzimidazo[2,1-a]isoquinoline structure have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines. The creation of quaternary salts of dimethoxy compounds has shown significant activity, suggesting potential applications in cancer research (Deady & Rodemann, 2001).

properties

IUPAC Name

11-[2-(3,4-dimethoxyphenyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-31-23-12-11-17(15-24(23)32-2)13-14-28-25-19-8-4-3-7-18(19)20(16-27)26-29-21-9-5-6-10-22(21)30(25)26/h5-6,9-12,15,28H,3-4,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLXERTWWCGZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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